molecular formula C17H18ClIN2O3S B6113885 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide

4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide

货号 B6113885
分子量: 492.8 g/mol
InChI 键: ZUXXMFBNWUCNLB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton’s tyrosine kinase (BTK) enzyme. BTK is a key component of the B-cell receptor signaling pathway and is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用机制

4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide selectively inhibits BTK, which is a key signaling molecule in the B-cell receptor pathway. By inhibiting BTK, 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide blocks downstream signaling events that are essential for B-cell survival and proliferation. This leads to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide has been shown to have other biochemical and physiological effects. For example, 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This suggests that 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide may have potential applications in the treatment of inflammatory diseases.

实验室实验的优点和局限性

One advantage of 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide is its high selectivity for BTK, which minimizes off-target effects. Additionally, 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide has demonstrated good pharmacokinetic properties, including high oral bioavailability and long half-life. However, one limitation of 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide is its relatively low solubility, which can make formulation and dosing challenging.

未来方向

There are several future directions for the development of 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide and other BTK inhibitors. One area of focus is the identification of biomarkers that can predict response to therapy. Another area of interest is the development of combination therapies that target multiple components of the B-cell receptor pathway. Finally, there is ongoing research into the potential use of BTK inhibitors in other disease settings, such as autoimmune disorders and graft-versus-host disease.
Conclusion:
In conclusion, 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide is a promising small molecule inhibitor that selectively targets BTK and has demonstrated potent anti-tumor activity in preclinical models of B-cell malignancies. While there are still challenges to overcome, the development of 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide and other BTK inhibitors represents an important advance in the treatment of B-cell malignancies and other diseases.

合成方法

The synthesis of 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide involves multiple steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with diethylamine to form 4-chloro-3-nitrobenzamide. This intermediate is then reacted with thionyl chloride to form the corresponding chlorosulfonyl derivative, which is subsequently reacted with 4-iodoaniline to give 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide.

科学研究应用

4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

属性

IUPAC Name

4-chloro-3-(diethylsulfamoyl)-N-(4-iodophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClIN2O3S/c1-3-21(4-2)25(23,24)16-11-12(5-10-15(16)18)17(22)20-14-8-6-13(19)7-9-14/h5-11H,3-4H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXXMFBNWUCNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClIN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。